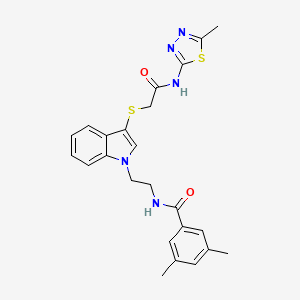
3,5-dimethyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H25N5O2S2 and its molecular weight is 479.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3,5-dimethyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic molecule featuring a thiadiazole moiety known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Thiadiazole Ring : A five-membered heterocyclic compound that contributes significantly to the biological activity.
- Indole Moiety : Known for its role in various biological activities, including anticancer effects.
- Benzamide Group : Often associated with anti-inflammatory and analgesic effects.
Anticancer Properties
Research has indicated that compounds containing the 1,3,4-thiadiazole nucleus exhibit promising anticancer activities. The mechanism of action often involves the inhibition of DNA synthesis and cell division. For instance:
- IC50 Values : Studies on derivatives of thiadiazoles have shown significant cytotoxicity against various cancer cell lines. For example, one derivative exhibited an IC50 value of 4.37 µM against HepG2 (liver cancer) and 8.03 µM against A549 (lung cancer) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 4.37 |
| A549 | 8.03 |
Antimicrobial Activity
The thiadiazole derivatives have been extensively studied for their antimicrobial properties:
- Broad Spectrum : They demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with the thiadiazole structure have shown effective inhibition against Staphylococcus aureus and Escherichia coli.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Aspergillus niger | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : Compounds containing thiadiazole rings inhibit RNA and DNA synthesis without affecting protein synthesis .
- Interaction with Biological Targets : The heteroatoms in the thiadiazole ring facilitate interactions with key kinases involved in tumorigenesis and other diseases .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical settings:
- A study demonstrated that a related thiadiazole derivative significantly reduced tumor growth in mouse models by targeting specific oncogenic pathways.
- Another investigation found that compounds similar to our target molecule exhibited potent antifungal activity with lower toxicity compared to standard antifungal agents.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S2/c1-15-10-16(2)12-18(11-15)23(31)25-8-9-29-13-21(19-6-4-5-7-20(19)29)32-14-22(30)26-24-28-27-17(3)33-24/h4-7,10-13H,8-9,14H2,1-3H3,(H,25,31)(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKIWIZCVAQDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














